molecular formula C13H10F3NO B8156383 (2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

(2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

Cat. No.: B8156383
M. Wt: 253.22 g/mol
InChI Key: BFWOMDAZOBNKMY-UHFFFAOYSA-N
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Description

(2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reduction step can be carried out using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: (2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)aldehyde or (2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-(Trifluoromethyl)phenyl)pyridine: Lacks the methanol group, which may affect its reactivity and applications.

    (2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)amine:

    (2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the methanol group.

Uniqueness

(2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is unique due to the presence of both a trifluoromethyl group and a methanol group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methanol group provides a site for further chemical modifications.

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-3-9(4-6-11)12-10(8-18)2-1-7-17-12/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWOMDAZOBNKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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